1-[(Chloromethyl)sulfanyl]butane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfanyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAMXJBAGCVBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510510 | |
| Record name | 1-[(Chloromethyl)sulfanyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-14-3 | |
| Record name | 1-[(Chloromethyl)sulfanyl]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Classification and Nomenclature Contextualization
1-[(Chloromethyl)sulfanyl]butane, with the chemical formula C₅H₁₁ClS, is classified as a chloromethyl alkyl sulfide (B99878). nih.gov Structurally, it features a butyl group and a chloromethyl group attached to a central sulfur atom. The presence of the chlorine atom on the carbon adjacent to the sulfur atom, an α-chloro sulfide, is a key determinant of its chemical character.
The systematic IUPAC name for this compound is 1-(chloromethylsulfanyl)butane. nih.gov It is also known by other synonyms such as butyl(chloromethyl)sulfane. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 42330-14-3 to this specific molecule. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁ClS |
| Molecular Weight | 138.66 g/mol |
| IUPAC Name | 1-(chloromethylsulfanyl)butane |
| CAS Number | 42330-14-3 |
| Appearance | Liquid |
This table is generated based on data from various chemical suppliers and databases. nih.govresearchgate.net
Significance Within Organosulfur Chemistry
The significance of 1-[(Chloromethyl)sulfanyl]butane within the broader field of organosulfur chemistry stems primarily from the reactivity endowed by its α-chloro sulfide (B99878) functional group. This structural motif makes the compound a potentially valuable synthetic intermediate. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of the butylthiomethyl group (CH₃(CH₂)₃SCH₂-) into other molecules. This reactivity is analogous to that of its more studied counterpart, chloromethyl methyl sulfide (CH₃SCH₂Cl), which is utilized as a protecting group for carboxylic acids and in other synthetic transformations. wikipedia.orgresearchgate.net
Furthermore, the sulfur atom in this compound can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidized derivatives possess different electronic and steric properties, expanding the potential synthetic utility of the parent compound. The oxidation of similar sulfides is a well-established transformation in organosulfur chemistry. researchgate.net
Historical Perspective on Chloromethyl Sulfane Derivatives
The study of organosulfur compounds dates back to the 19th century, with the discovery of thiols, also known as mercaptans. britannica.comwikipedia.org The development of methods for forming carbon-sulfur bonds was a key focus of early organic chemists. The synthesis of α-chloro sulfides, the class to which 1-[(Chloromethyl)sulfanyl]butane belongs, has been approached through various methods over the years.
One of the classical methods for the preparation of α-chloromethyl sulfides involves the reaction of a sulfide (B99878) with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). researchgate.netwikipedia.org Another established route is the reaction of sulfoxides with acid chlorides. acs.org The chloromethylation of thiols, which would be a direct route to compounds like this compound from butanethiol, has also been a subject of study, often employing formaldehyde (B43269) and hydrogen chloride. acs.org These historical methods laid the groundwork for the synthesis of a wide range of chloromethyl sulfane derivatives, providing the tools to access compounds with this reactive functional group. While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its preparation falls within the scope of these well-established synthetic strategies.
Current State of Research and Academic Interest
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary mode of reactivity for this compound involves nucleophilic substitution at the methylene (B1212753) carbon bearing the chlorine atom. The sulfur atom, through its ability to stabilize an adjacent positive charge, facilitates these reactions.
A notable feature of α-halo sulfides is their propensity to undergo intramolecular reactions. In the case of this compound, the sulfur atom can act as an internal nucleophile, attacking the electrophilic chloromethyl carbon. This process leads to the formation of a cyclic sulfonium (B1226848) ion, specifically a thietan-1-ium salt. This cyclization is an example of neighboring group participation, where the sulfur atom assists in the displacement of the chloride ion.
The formation of the three-membered episulfonium ion or the more stable four-membered thietan-1-ium ion is a key mechanistic step in many reactions of sulfur mustards and their analogs. nih.gov While direct kinetic studies on this compound are not extensively documented, the principles of intramolecular reactions suggest that the rate of cyclization would be dependent on the solvent polarity and the concentration of the substrate. youtube.comyoutube.com The formation of such cyclic sulfonium ions is often the rate-determining step in subsequent reactions with external nucleophiles. nih.gov
Sulfonium ions, in general, are characterized by a positively charged sulfur atom bonded to three organic groups and are known to be potent electrophiles. fiveable.me The formation of a cyclic sulfonium ion from this compound would render the carbon atoms of the ring susceptible to attack by a wide range of nucleophiles.
This compound is expected to react with a variety of external nucleophiles via an SN2 mechanism. wikipedia.org The sulfur atom, being large and polarizable, enhances the nucleophilicity of many sulfur compounds, a trait that also influences the reactivity of the substrate itself. libretexts.org The general reaction involves the attack of a nucleophile on the carbon of the chloromethyl group, with the concurrent departure of the chloride leaving group.
Common nucleophiles that would readily react with this compound include:
Thiolates: These are excellent nucleophiles and would lead to the formation of a dithioacetal. libretexts.org
Amines: Primary and secondary amines would yield the corresponding amino-substituted thioethers. researchgate.net
Alkoxides: Reaction with alkoxides would produce the corresponding alkoxy-substituted thioether. masterorganicchemistry.com
Cyanide: This would lead to the formation of a nitrile-substituted thioether.
The reactivity of α-chloro sulfides is analogous to that of α-chloro ethers, which are known to be potent alkylating agents due to the stabilization of the incipient carbocation by the adjacent oxygen atom. ca.gov Similarly, the sulfur atom in this compound stabilizes the transition state of the SN2 reaction, making it more reactive than a simple primary alkyl chloride.
Table 1: Expected Products from the Reaction of this compound with Various Nucleophiles
| Nucleophile | Product |
| Sodium thiophenoxide | 1-(Phenylsulfanylmethyl)sulfanylbutane |
| Diethylamine | N,N-Diethyl-1-(butylsulfanyl)methanamine |
| Sodium methoxide | 1-(Methoxymethyl)sulfanylbutane |
| Sodium cyanide | 2-(Butylsulfanyl)acetonitrile |
Kinetic and Thermodynamic Studies of Substitution Pathways
Kinetic studies on analogous systems, such as the reactions of arenesulfonyl chlorides with amines, have shown complex dependencies on pH and the nature of the nucleophile. nih.govnih.govkoreascience.kr The solvent also plays a critical role; polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity. researchgate.net
Table 2: General Trends in Kinetic and Thermodynamic Parameters for SN2 Reactions of α-Chloro Sulfides
| Parameter | Expected Trend | Rationale |
| Rate Constant (k) | Increases with stronger nucleophiles | SN2 reactions are sensitive to nucleophile strength. |
| Rate Constant (k) | Increases in polar aprotic solvents | Enhanced nucleophilicity due to differential solvation. |
| Activation Energy (Ea) | Lower than for simple alkyl chlorides | Stabilization of the transition state by the sulfur atom. |
| Enthalpy of Reaction (ΔH) | Generally exothermic | Formation of a stronger C-Nu bond compared to the C-Cl bond. |
Radical Reaction Chemistry
In addition to ionic pathways, this compound can also participate in radical reactions, primarily through the cleavage of the carbon-chlorine bond.
The carbon-chlorine bond in this compound can undergo homolytic cleavage upon input of sufficient energy, typically in the form of heat or light, to generate a chloromethylsulfanyl radical and a chlorine radical. chemistrysteps.com The energy required for this process is the bond dissociation energy (BDE). libretexts.org
The BDE for the C-Cl bond in chloromethane (B1201357) is approximately 84 kcal/mol. libretexts.org The presence of the adjacent sulfur atom in this compound is expected to lower this value due to the ability of sulfur to stabilize the resulting radical through resonance. The homolytic cleavage of the C-Cl bond is the initiation step for various radical chain reactions. rsc.orgscilit.com
The absorption of ultraviolet light can promote the homolytic cleavage of the C-Cl bond in this compound, initiating radical reactions. mit.edu The resulting radicals can then participate in a variety of processes, including hydrogen abstraction, addition to unsaturated systems, and radical-radical coupling.
Photochemical studies on sulfides have shown that they can undergo oxidation in the presence of a photosensitizer and oxygen to form sulfoxides. rsc.org While direct photolysis of this compound might be dominated by C-Cl bond cleavage, photoinitiated radical addition reactions are also a possibility. For instance, the butylsulfanylmethyl radical could add to alkenes or alkynes, leading to the formation of more complex sulfur-containing molecules. youtube.comnih.gov The photolysis of sulfur-containing compounds can be wavelength-dependent, influencing the nature of the products formed. rsc.org
Mechanisms of Free Radical Chain Reactions
Free radical reactions involving this compound can be initiated by thermal or photochemical means, often with a radical initiator. libretexts.org The mechanism follows the classic three phases: initiation, propagation, and termination. libretexts.orgsrmist.edu.in
Initiation: This phase involves the generation of a reactive radical. For example, light can induce the homolytic cleavage of a molecule like chlorine (Cl₂) to produce two chlorine radicals (Cl•). libretexts.org
Propagation: Once formed, a chlorine radical can abstract a hydrogen atom from this compound. There are multiple sites for hydrogen abstraction: the chloromethyl group (-CH₂Cl) and the n-butyl chain (-C₄H₉). Abstraction of the α-hydrogen on the chloromethyl group is likely favored due to the stabilizing effect of the adjacent sulfur and chlorine atoms on the resulting radical. This forms a primary alkyl radical and hydrogen chloride (HCl). srmist.edu.in This new radical can then react with another molecule of Cl₂, propagating the chain by forming a dichlorinated product and regenerating a chlorine radical.
Termination: The chain reaction ceases when two radical species combine. This can occur in several ways, such as the combination of two alkyl radicals or an alkyl radical with a chlorine radical, resulting in stable, non-radical products. khanacademy.orgyoutube.com The concentration of radicals is typically low, making termination events less frequent than propagation steps until the reactants are significantly consumed.
Transformations Involving the Sulfur Atom
The sulfur atom in this compound is a key center for reactivity due to its nucleophilicity and its ability to exist in multiple oxidation states.
Oxidation States and Reactions of the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl (thioether) moiety can be readily oxidized to form corresponding sulfoxides and sulfones. organic-chemistry.org The reaction is typically stepwise, allowing for the selective formation of the sulfoxide (B87167) or further oxidation to the sulfone depending on the reaction conditions and the strength of the oxidizing agent.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and N-chlorosuccinimide. researchgate.netrsc.org For example, the oxidation of analogous aryl methyl sulfides to sulfoxides is a well-documented process. researchgate.net The use of specific catalysts, such as tantalum carbide or niobium carbide, can provide high selectivity for either the sulfoxide or the sulfone when using H₂O₂. organic-chemistry.org A patent describes a method for oxidizing thioethers to sulfones using chlorine gas in an aqueous medium. google.com
The oxidation of chloromethyl phenyl sulfide (B99878) to chloromethyl phenyl sulfone has been successfully demonstrated, indicating that the chloromethyl group is stable to certain oxidative conditions. acs.org
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Expected Product | Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Butyl chloromethyl sulfoxide | Catalytic (e.g., Tantalum Carbide), controlled stoichiometry | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Butyl chloromethyl sulfone | Catalytic (e.g., Niobium Carbide), excess reagent | organic-chemistry.org |
| m-CPBA | Butyl chloromethyl sulfoxide or sulfone | 1 equivalent for sulfoxide, >2 equivalents for sulfone | nih.gov |
| Chlorine (Cl₂) in Water | Butyl chloromethyl sulfone | Aqueous medium | google.com |
Derivatives via Sulfur-Centered Reactivity
The sulfur atom of a thioether is nucleophilic and can react with electrophiles, most commonly alkyl halides, to form sulfonium salts. wikipedia.orglibretexts.org In this Sₙ2 reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com This reaction transforms the neutral thioether into a positively charged sulfonium ion, which exists as a salt with the halide counter-ion. wikipedia.orglibretexts.org
For this compound, reaction with an alkyl halide such as iodomethane (B122720) would yield a but(chloromethyl)methylsulfonium iodide salt. These sulfonium salts are typically stable, often crystalline solids, and are useful intermediates in organic synthesis. wikipedia.orgnih.gov
Table 2: Sulfonium Salt Formation
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| This compound + Iodomethane (CH₃I) | Butyl(chloromethyl)methylsulfonium iodide | Sₙ2 Alkylation | wikipedia.orgyoutube.com |
| This compound + Benzyl Bromide (BnBr) | Benzyl(butyl)chloromethylsulfonium bromide | Sₙ2 Alkylation | libretexts.orglibretexts.org |
Potential for Sulfenic Acid Generation and Reactivity
Sulfenic acids (RSOH) are generally transient and highly reactive intermediates. mdpi.com Their generation typically requires specific precursors and conditions, such as the thermolysis of sulfoxides containing a β-hydrogen, which proceeds through a syn-elimination mechanism. arkat-usa.org
Direct generation of butylsulfenic acid from this compound is not a standard transformation. However, one could postulate a potential, albeit likely inefficient, pathway. The hydrolysis of sulfenyl chlorides (RSCl) is known to produce sulfenic acids. nih.gov While the C-Cl bond in an α-chloro sulfide is generally less reactive than the S-Cl bond in a sulfenyl chloride, under specific forced conditions (e.g., with silver salts to assist chloride abstraction followed by hydrolysis), it is conceivable that a reactive intermediate could be formed, which might then lead to the generation of butylsulfenic acid. Another potential route involves the controlled reduction of butyl chloromethyl sulfoxide, though this is speculative and not a common synthetic method. The primary challenge remains the high reactivity of the sulfenic acid once formed, which would likely lead to subsequent reactions like self-condensation to form a thiosulfinate. nih.gov
Reactivity of the n-Butyl Chain
The n-butyl group of this compound is susceptible to reactions characteristic of alkanes, particularly free-radical halogenation. Under initiation by UV light or a radical initiator, a halogen radical can abstract a hydrogen atom from any of the four carbon atoms of the butyl chain.
The regioselectivity of this abstraction is influenced by both statistical factors (the number of available hydrogens at each position) and electronic factors (the stability of the resulting radical). The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, abstraction of a hydrogen from one of the two secondary carbons (C2 or C3) of the butyl chain is generally favored over abstraction from the primary carbons (C1 or C4). libretexts.org This leads to a mixture of isomeric products where a second chlorine atom is introduced at various positions along the butyl chain.
Table 3: Potential Products of Free-Radical Chlorination on the n-Butyl Chain
| Reactant | Potential Product Isomer | Position of New Chlorine | Reference |
|---|---|---|---|
| This compound + Cl₂/hν | 1-[(Chloromethyl)sulfanyl]-1-chlorobutane | C1 | |
| This compound + Cl₂/hν | 1-[(Chloromethyl)sulfanyl]-2-chlorobutane | C2 | |
| This compound + Cl₂/hν | 1-[(Chloromethyl)sulfanyl]-3-chlorobutane | C3 | |
| This compound + Cl₂/hν | 1-[(Chloromethyl)sulfanyl]-4-chlorobutane | C4 |
Role of 1 Chloromethyl Sulfanyl Butane As a Precursor in Diverse Synthetic Applications
Potential in Advanced Organic Synthesis Methodologies
Integration into Click Chemistry Frameworks
Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes the use of highly efficient and selective reactions to join molecular building blocks. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.
Theoretically, 1-[(Chloromethyl)sulfanyl]butane could serve as a precursor for molecules participating in click reactions. The reactive chloromethyl group is susceptible to nucleophilic substitution by sodium azide (B81097) to potentially form 1-(azidomethyl)sulfanylbutane. This new molecule, possessing a terminal azide group, could then, in principle, be "clicked" with an alkyne-functionalized molecule in a CuAAC reaction. This would result in the formation of a 1,2,3-triazole ring, thereby incorporating the butyl thioether moiety into a larger, more complex structure.
Despite this plausible synthetic route, a comprehensive search of peer-reviewed scientific journals and patent literature did not yield any specific studies where this compound has been explicitly utilized as a precursor for click chemistry applications. Research in this area appears to be focused on other functionalized azides and alkynes.
Catalyst Ligand Development
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. Thioether-containing ligands have gained considerable attention due to the ability of the sulfur atom to coordinate with transition metals, influencing the electronic and steric properties of the resulting catalyst.
The structure of this compound suggests its potential as a foundational element in the synthesis of new thioether-based ligands. The chloromethyl group provides a reactive handle for the introduction of other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For instance, reaction with a phosphide (B1233454) nucleophile could yield a bidentate P,S-ligand, a class of ligands known to be effective in various catalytic processes, including cross-coupling and hydrogenation reactions.
However, similar to the case with click chemistry, there is a notable absence of specific research in the public domain that documents the synthesis of catalyst ligands directly from this compound. While the broader field of thioether ligand chemistry is well-established, the application of this particular chloromethyl thioether as a starting material for ligand synthesis has not been specifically reported.
Future Research Directions and Unexplored Avenues in 1 Chloromethyl Sulfanyl Butane Chemistry
Development of Asymmetric Synthesis and Chiral Induction Strategies
The presence of a stereocenter adjacent to the sulfur atom upon substitution of the chlorine opens the door to the development of asymmetric syntheses of chiral α-substituted butyl thioethers. Currently, dedicated studies on the asymmetric synthesis of 1-[(chloromethyl)sulfanyl]butane derivatives are absent from the literature. However, established principles in asymmetric synthesis can be logically extended to this compound.
Future research could focus on the stereoselective preparation of chiral compounds from this compound through 1,2-asymmetric induction. thieme-connect.comthieme-connect.com In such a strategy, a chiral auxiliary attached to the butyl group or the incoming nucleophile could effectively control the stereochemical outcome of the substitution reaction at the chloromethyl carbon.
Table 1: Potential Chiral Auxiliaries and Expected Diastereoselectivity
| Chiral Auxiliary | Potential Nucleophile | Expected Major Diastereomer | Basis for Prediction |
| Evans' Oxazolidinone | Enolate | (R) or (S) at new stereocenter | Steric hindrance directing the approach of the electrophile. |
| (R)- or (S)-Oppolzer's Sultam | Organocuprate | High diastereomeric excess | Proven effectiveness in asymmetric alkylations. copernicus.org |
| Chiral Diamine Ligands | Grignard Reagents | Enantioenriched product | Formation of a chiral catalyst-reagent complex. |
Moreover, the development of chiral catalysts for the enantioselective substitution of the chlorine atom would be a significant advancement. This could involve chiral phase-transfer catalysts or metal complexes with chiral ligands that can differentiate between the two enantiotopic faces of the prochiral starting material if a suitable reaction is designed. nih.gov
Exploration of Catalytic Applications
The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for transition metals. This opens up the possibility of using it or its derivatives as ligands in catalysis. The coordination chemistry of thioethers is well-established, and they have been employed in various catalytic systems. acs.org
Future investigations could explore the synthesis of novel ligands derived from this compound. For example, reaction of the chloromethyl group with a phosphine (B1218219) could yield a bidentate P,S-ligand. The electronic and steric properties of such ligands could be fine-tuned by modifying the butyl group.
Table 2: Potential Catalytic Applications of this compound-Derived Ligands
| Ligand Type | Potential Metal Center | Catalytic Reaction | Rationale |
| Bidentate P,S-Ligand | Palladium, Rhodium | Cross-coupling reactions, hydroformylation | Combination of soft (S) and soft (P) donor atoms can stabilize catalytically active metal centers. |
| Tridentate N,S,N-Ligand | Iron, Copper | Oxidation reactions, atom transfer radical polymerization | Tunable ligand field for redox-active metal centers. |
| Chiral Thioether Ligand | Iridium, Ruthenium | Asymmetric hydrogenation | The chiral environment around the metal center can induce enantioselectivity. |
Furthermore, the reactivity of the C-Cl bond could be harnessed in organocatalysis, for instance, in reactions where the thioether moiety acts as a directing group.
Design and Synthesis of Novel Derivatives with Tailored Reactivity
The dual reactivity of this compound makes it an ideal scaffold for the synthesis of novel derivatives with tailored properties. The chloromethyl group is susceptible to nucleophilic substitution, while the thioether can be oxidized to sulfoxides and sulfones, or act as a nucleophile itself. libretexts.orgmasterorganicchemistry.com
Future work could focus on creating a library of derivatives by reacting this compound with a variety of nucleophiles. This would lead to the formation of new C-N, C-O, and C-C bonds, introducing diverse functional groups.
Table 3: Potential Novel Derivatives and Their Synthetic Precursors
| Derivative Class | Nucleophile/Reagent | Potential Application |
| Amino Thioethers | Amines, Azides | Pharmaceutical intermediates, ligands |
| Thioether Esters/Amides | Carboxylate salts, amides | Building blocks for complex molecules |
| β-Hydroxy Thioethers | Aldehydes/Ketones (via Grignard-type reaction) | Precursors for biologically active molecules |
| Sulfonium (B1226848) Salts | Alkyl halides | Alkylating agents, phase-transfer catalysts youtube.com |
The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, increasing the acidity of the adjacent methylene (B1212753) protons and opening up further avenues for functionalization. researchgate.net The resulting chloromethyl sulfoxides or sulfones are valuable synthetic intermediates. lookchem.com
Integration into Materials Science and Supramolecular Chemistry
Thioethers are known to have applications in materials science, particularly in the synthesis of polymers with high refractive indices and interesting thermal properties. zju.edu.cn The bifunctionality of this compound makes it a candidate for the synthesis of novel polymers and materials.
Future research could explore the polycondensation of this compound with suitable comonomers to create thioether-containing polymers. The presence of the butyl group could impart solubility and processability to the resulting materials. The functionalization of cellulose (B213188) with thioethers has been shown to produce liquid crystalline materials, suggesting that similar modifications with this compound could lead to new functional biopolymers. rsc.org
In the realm of supramolecular chemistry, the thioether group can participate in non-covalent interactions, such as coordination to metal ions or halogen bonding. This could be exploited in the design of self-assembling systems, molecular sensors, or stimuli-responsive materials.
Environmental Impact and Sustainable Chemical Development Considerations
A comprehensive understanding of the environmental fate and potential toxicity of this compound is crucial for its responsible development and application. Organosulfur compounds are known to undergo biodegradation in the environment, and studies on the metabolic pathways of this specific compound would be highly valuable. nih.gov The formation of organosulfates as transformation products of related compounds is a known concern. acs.orgescholarship.org
Future research should focus on developing sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, catalysts, and reagents to minimize environmental impact. nih.govrsc.org For instance, metal-free synthesis of thioethers and the use of solid acid catalysts are emerging as more sustainable alternatives to traditional methods. nih.gov The development of catalytic, atom-economical reactions for its derivatization would also be a key aspect of its sustainable chemical development. acsgcipr.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Chloromethyl)sulfanyl]butane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between chloromethyl mercaptan and 1-chlorobutane under alkaline conditions. Alternatively, chloromethylation of butane-1-thiol using formaldehyde derivatives (e.g., bis(chloromethyl) ether) in acidic media is reported, with yields dependent on temperature (40–60°C) and stoichiometric ratios .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–60°C |
| Solvent | Dichloromethane or THF |
| Catalyst | H₂SO₄ or AlCl₃ |
| Yield | 60–75% (reported for analogous sulfanyl compounds) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- NMR : ¹H NMR (δ 1.4–1.6 ppm for butyl CH₂; δ 3.8–4.0 ppm for SCH₂Cl) and ¹³C NMR (δ 30–35 ppm for S–C–Cl) confirm the sulfanyl and chloromethyl groups .
- FT-IR : Peaks at 650–750 cm⁻¹ (C–S stretch) and 550–600 cm⁻¹ (C–Cl stretch) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 150.48 (C₅H₁₁ClOS) .
Q. How does the compound’s stability vary under different storage conditions?
- Findings : Stability is pH- and temperature-sensitive. Store at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfanyl-chloromethyl bond. Decomposition occurs rapidly in aqueous media (t₁/₂ < 24 hrs at pH 7) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Reactions :
- Oxidation : Forms sulfoxides (e.g., with H₂O₂) or sulfones (with KMnO₄) .
- Nucleophilic Substitution : Cl can be replaced by amines or alkoxides in SN2 reactions .
- Reduction : LiAlH₄ reduces the sulfanyl group to a thiol .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of sulfanyl-chloromethyl group reactions?
- Study Design : Computational DFT studies (B3LYP/6-31G*) reveal that the chloromethyl group’s electrophilicity directs nucleophilic attack. Steric hindrance from the butyl chain favors substitution at the sulfur-bound CH₂Cl .
- Contradictions : Conflicting reports on whether the sulfur atom participates in transition-state stabilization .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using PubChem 3D conformers (CID: 13524-78-2). Preliminary data suggest weak binding to cysteine proteases via the sulfanyl group .
Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices?
- Solutions :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. LOD: 0.1 ppb in environmental samples .
- HPLC-UV : C18 column, mobile phase MeCN:H₂O (70:30), λ = 210 nm .
Q. How do purity variations (e.g., 95% vs. 99%) impact experimental reproducibility in catalysis studies?
- Data Analysis : Impurities (e.g., residual chlorobutane) can inhibit catalytic activity by 15–20% in Pd-catalyzed cross-couplings. Purity ≥98% is recommended for kinetic studies .
Q. What strategies resolve contradictions in reported reaction yields for sulfanyl-chloromethyl derivatives?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
